4-(4-Aminophenoxy)butanoic acid
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Description
4-(4-Aminophenoxy)butanoic acid is a chemical compound with the CAS Number: 851757-04-5 . It has a molecular weight of 195.22 .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 27 bonds. There are 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .Scientific Research Applications
Environmental Applications
The degradation of p-aminophenol, a related compound, in aqueous solutions was studied, showing the efficiency of removal through various treatments. The study of such compounds provides insights into environmental remediation techniques (He et al., 2007).
Polymer Science
4-(4-Aminophenoxy)butanoic acid derivatives have been used in the synthesis of thermally stable and organosoluble polymers. These polymers show promising applications in various industries due to their stability and solubility properties (Faghihi et al., 2011).
Microbiology and Biochemistry
A novel amino acid, related to this compound, was isolated from a fermentation broth, demonstrating its role as a precursor in antimetabolite antibiotic production (Scannell et al., 1976).
Medical Chemistry
Derivatives of this compound have been studied for their potential in blocking chloride membrane conductance in rat striated muscle. This has implications in understanding muscular function and disorders (Carbonara et al., 2001).
Nuclear Magnetic Resonance (NMR) Studies
The synthesis of specific amino acids, including derivatives of this compound, for sensitive application in 19F NMR demonstrates the compound's relevance in advanced spectroscopy methods (Tressler & Zondlo, 2014).
Biological and Antimicrobial Activity
Certain derivatives of this compound have shown promising antimicrobial and antifungal activities, suggesting potential in pharmaceutical applications (Sayed et al., 2003).
Molecular Docking Studies
Molecular docking and vibrational studies of certain butanoic acid derivatives, including this compound, have been conducted. These studies contribute to our understanding of molecular interactions and potential drug design (Vanasundari et al., 2018).
Photolabile Hydrophobic Molecules
This compound derivatives have been used to demonstrate the optical gating of synthetic ion channels, highlighting their potential use in nanotechnology and information processing (Ali et al., 2012).
Properties
IUPAC Name |
4-(4-aminophenoxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXDBOFLMIGAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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